molecular formula C6H7N3O B1278126 3-Aminoisonicotinamide CAS No. 64188-97-2

3-Aminoisonicotinamide

Cat. No. B1278126
CAS RN: 64188-97-2
M. Wt: 137.14 g/mol
InChI Key: MRZUGOPPUMNHGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 3-aminoisonicotinamide would include a pyridine ring, similar to nicotinamide, with a carboxamide group at the 3-position and an additional amino group. The presence of these functional groups would influence the molecule's reactivity and interaction with biological targets, such as enzymes like poly (ADP-ribose) synthetase.

Chemical Reactions Analysis

3-Aminoisonicotinamide, by analogy to 3-aminobenzamide, may participate in chemical reactions typical of amides and aromatic amines. It could act as an inhibitor of enzymes like poly (ADP-ribose) synthetase by mimicking nicotinamide, the substrate of the enzyme, and binding to the active site .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-aminoisonicotinamide are not discussed in the provided papers, we can infer that it would be a solid at room temperature, based on the properties of similar compounds. Its solubility in water and organic solvents would depend on the presence of the amino and carboxamide groups, which can form hydrogen bonds and increase solubility in polar solvents.

Relevant Case Studies

The provided papers discuss the effects of 3-aminobenzamide and nicotinamide on various biological processes. For instance, 3-aminobenzamide has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) on cultured thyroid cells from patients with Graves' disease . It also reduces the expression of class II MHC molecules on human endothelial cells and fibroblasts, potentially suppressing antigen-presenting functions at inflammation sites . Additionally, 3-aminobenzamide has a protective effect against streptozotocin-induced diabetes in rats, suggesting a role in DNA repair mechanisms in islet cells . These case studies highlight the potential therapeutic applications of 3-aminobenzamide and, by extension, could be relevant for the study of 3-aminoisonicotinamide.

Scientific Research Applications

Inhibition of ICAM-1 Expression in Thyroid Cells

3-Aminoisonicotinamide has shown potential in inhibiting intercellular adhesion molecule-1 (ICAM-1) expression. A study by Hiromatsu et al. (1993) found that nicotinamide and 3-aminobenzamide, inhibitors of poly (ADP-ribose) synthetase, can suppress the induction of ICAM-1 by interferon-gamma or phytohaemagglutinin on thyroid cells from Graves' disease patients.

Modulation of MHC Molecule Expression

3-Aminoisonicotinamide is also involved in modulating major histocompatibility complex (MHC) molecule expression. Research by Hiromatsu et al. (1992) demonstrated that nicotinamide and 3-aminobenzamide inhibit interferon-γ-induced HLA-DR antigen expression on cultured human thyroid cells without affecting HLA-A, B, C antigen expression.

Cell Survival and Differentiation in Stem Cells

A study by Meng et al. (2018) highlighted nicotinamide's role in promoting cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, affecting cell pluripotency and differentiation.

Role in Poly(ADP-Ribose) Synthesis

3-Aminoisonicotinamide plays a role in poly(ADP-ribose) synthesis, influencing DNA repair mechanisms and potentially impacting malignant transformation. This was explored by Borek et al. (1985), suggesting its involvement in cellular responses to DNA damage.

Potential in Diabetes Mellitus Treatment

The compound has been studied for its protective effect against diabetes. Masiello et al. (1985) found that 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, can prevent streptozotocin-induced diabetes, indicating its therapeutic potential in diabetes management.

Antitumor Activity

3-Aminoisonicotinamide has been studied for its potential to enhance antitumor activity. Research by Chen & Pan (2004) showed that 3-aminobenzamide, along with nicotinamide, can potentiate the antitumor activity of cisplatin in mice.

Safety and Hazards

While specific safety and hazard information for 3-Aminoisonicotinamide is not available in the literature I have access to, it’s generally recommended to handle chemicals with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-aminopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZUGOPPUMNHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444246
Record name 3-Aminoisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoisonicotinamide

CAS RN

64188-97-2
Record name 3-Aminoisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoisonicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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